molecular formula C13H8BrNO3 B1292218 3-Bromo-4'-nitrobenzophenone CAS No. 760192-92-5

3-Bromo-4'-nitrobenzophenone

Cat. No. B1292218
CAS RN: 760192-92-5
M. Wt: 306.11 g/mol
InChI Key: JBTVSXLUBZLXSB-UHFFFAOYSA-N
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Description

3-Bromo-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8BrNO3 . It has a molecular weight of 306.12 . It is a yellow solid .


Molecular Structure Analysis

The IUPAC name for 3-Bromo-4’-nitrobenzophenone is (3-bromophenyl) (4-nitrophenyl)methanone . The InChI code is 1S/C13H8BrNO3/c14-11-3-1-2-10 (8-11)13 (16)9-4-6-12 (7-5-9)15 (17)18/h1-8H .


Physical And Chemical Properties Analysis

3-Bromo-4’-nitrobenzophenone has a melting point of 114-118 degrees Celsius . It is a yellow solid .

Scientific Research Applications

Photoreactive Compound

Due to its bromo and nitro groups, 3-Bromo-4’-nitrobenzophenone exhibits photoreactive properties. This makes it an ideal candidate for photochemical studies and the development of light-sensitive materials. Its ability to undergo photo-induced reactions can be harnessed in creating novel polymers and coatings .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-4’-nitrobenzophenone is explored for its potential as a building block for drug design and discovery. Its structural features allow for the creation of diverse pharmacophores, which can lead to the development of new therapeutic agents with specific biological activities .

Pesticide Development

The compound’s reactivity due to the bromo and nitro groups also extends its application to the field of pesticides. It can be used to synthesize intermediates that are key in the production of novel pesticides, contributing to more effective and targeted pest control solutions .

Material Science

In material science, 3-Bromo-4’-nitrobenzophenone can be employed in the synthesis of advanced materials. Its incorporation into polymers can enhance their properties, such as thermal stability and resistance to degradation, making them suitable for high-performance applications .

Chemical Education

Lastly, the compound finds application in chemical education, particularly in experimental teaching. It can be used to demonstrate α-bromination reactions on acetophenone derivatives, providing a hands-on experience for students to understand the principles of organic chemistry and reaction mechanisms .

Safety and Hazards

3-Bromo-4’-nitrobenzophenone is labeled as an irritant . It is recommended to avoid getting it in eyes, on skin, or on clothing. Adequate ventilation should be ensured and dust formation should be avoided .

properties

IUPAC Name

(3-bromophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTVSXLUBZLXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641511
Record name (3-Bromophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-nitrobenzophenone

CAS RN

760192-92-5
Record name (3-Bromophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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